NY-ESO-1 peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Structural And Kinetic Basis For Heightened Immunogenicity Of T Cell Vaccines Chain C
科学的研究の応用
Induction of Tumor-Reactive Cytotoxic T-Lymphocytes
NY-ESO-1 peptides have been investigated for their role in inducing tumor-reactive cytotoxic T-lymphocytes, particularly in patients with metastatic melanoma. Studies have shown that certain modified NY-ESO-1 peptides can stimulate cytotoxic T-lymphocytes in vitro, which are capable of recognizing NY-ESO-1+ tumor cells, suggesting potential clinical value in treating NY-ESO-1+ tumors (Bownds et al., 2001).
Adoptive T-Cell Therapy
Adoptive T-cell therapy using autologous T cells expressing NY-ESO-1-specific T-cell receptors has shown promise in metastatic synovial sarcoma. Patients exhibited antitumor responses, characterized by tumor shrinkage and prolonged persistence of NY-ESO-1-specific T cells. This suggests the potential of NY-ESO-1 targeted therapy in producing sustainable antitumor effects (D’Angelo et al., 2018).
Vaccine Development for Ovarian Cancer
In studies involving epithelial ovarian cancer, NY-ESO-1 peptides combined with Montanide ISA-51 showed minimal toxicity and induced specific T-cell immunity in patients, regardless of tumor NY-ESO-1 expression. This indicates its potential as a therapeutic vaccine (Diefenbach et al., 2008).
Immunization for Cancer Patients
NY-ESO-1 overlapping peptides mixed with adjuvants have been used for immunizing cancer patients. These vaccines were well tolerated and elicited NY-ESO-1-specific humoral and CD4 and CD8 T-cell responses, indicating their effectiveness in cancer immunotherapy (Wada et al., 2014).
Epitope Engineering for Enhanced Immunogenicity
Research on the functional and structural characteristics of NY-ESO-1-related epitopes has led to the design of novel immunogenic analogues. These analogues aim to improve immunogenicity and stability, enhancing the potential of NY-ESO-1-based cancer vaccines (Webb et al., 2004).
特性
配列 |
SLLMWITQV |
---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Structural And Kinetic Basis For Heightened Immunogenicity Of T Cell Vaccines Chain C (1-9) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。